Pentane-1,5-diyl bis(2,2-dimethylpropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane-1,5-diyl bis(2,2-dimethylpropanoate) is an organic compound with the molecular formula C15H28O4. It is characterized by its ester functional groups and a pentane backbone. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentane-1,5-diyl bis(2,2-dimethylpropanoate) typically involves esterification reactions. One common method is the reaction between pentane-1,5-diol and 2,2-dimethylpropanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of pentane-1,5-diyl bis(2,2-dimethylpropanoate) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions
Pentane-1,5-diyl bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield pentane-1,5-diol and 2,2-dimethylpropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst like sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Sodium methoxide, methanol.
Major Products
Hydrolysis: Pentane-1,5-diol and 2,2-dimethylpropanoic acid.
Reduction: Pentane-1,5-diol and 2,2-dimethylpropanol.
Transesterification: New ester and alcohol.
Scientific Research Applications
Pentane-1,5-diyl bis(2,2-dimethylpropanoate) has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes, providing flexibility and durability to the polymers.
Material Science: The compound is employed in the development of flame-retardant materials due to its stability and resistance to thermal degradation.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs.
Biotechnology: The ester is used in the formulation of biocompatible materials for medical devices and tissue engineering.
Mechanism of Action
The mechanism of action of pentane-1,5-diyl bis(2,2-dimethylpropanoate) depends on its application. In polymer chemistry, the ester groups react with other monomers to form long polymer chains. In flame-retardant materials, the compound decomposes at high temperatures to form a protective char layer, preventing the spread of flames .
Comparison with Similar Compounds
Similar Compounds
Pentane-1,5-diyl bis(2,2-dimethylpropanoate): C15H28O4
Tetraethyl (1,5-bis(bis(2-hydroxypropyl)amino)pentane-1,5-diyl)bis(phosphonate): Used as a flame retardant.
3,3′-(-(pentane-3,3-diylbis(1H-pyrrole-5,2-diyl))bis(diazene-2,1-diyl))Dipyridine: A Ni(II) complex used in coordination chemistry.
Uniqueness
Pentane-1,5-diyl bis(2,2-dimethylpropanoate) is unique due to its dual ester functional groups, which provide versatility in chemical reactions and applications. Its stability and resistance to thermal degradation make it particularly valuable in the development of flame-retardant materials.
Properties
CAS No. |
6624-67-5 |
---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
5-(2,2-dimethylpropanoyloxy)pentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H28O4/c1-14(2,3)12(16)18-10-8-7-9-11-19-13(17)15(4,5)6/h7-11H2,1-6H3 |
InChI Key |
SHICBGOGXWYPFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCCCCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.